molecular formula C18H15F4N3O3 B2625085 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide CAS No. 2034348-14-4

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide

Cat. No.: B2625085
CAS No.: 2034348-14-4
M. Wt: 397.33
InChI Key: DFHQJHVPUJETAE-UHFFFAOYSA-N
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Description

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a synthetic compound designed as a potent and selective inhibitor of Histone Deacetylases (HDACs). This molecule is part of the dibenzo[b,f][1,4]oxazepine derivative class, which has been identified in patent literature as possessing HDAC inhibitory activity . HDACs are a family of enzymes that regulate gene expression by removing acetyl groups from lysine residues on histone proteins, leading to a more condensed chromatin structure and repression of transcription . By inhibiting HDAC activity, this compound promotes hyperacetylation of histones, which can alter gene expression patterns, leading to cell cycle arrest, differentiation, and apoptosis in various cell types . Its primary research value lies in the investigation of epigenetic mechanisms in disease models, particularly in oncology for the study of cancer cell proliferation and in neuroscience for exploring neurodegenerative conditions such as Huntington's disease and other polyglutamine expansion diseases . The compound's structure incorporates a 7-fluoro substitution and a trifluoromethylnicotinamide moiety, which are likely contributors to its potency and bioavailability. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F4N3O3/c19-13-2-3-14-12(7-13)9-25(16(26)10-28-14)6-5-23-17(27)11-1-4-15(24-8-11)18(20,21)22/h1-4,7-8H,5-6,9-10H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFHQJHVPUJETAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CN=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F4N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • The synthesis typically involves multi-step organic reactions starting from easily accessible precursors. Key steps may include cyclization, fluorination, and amidation reactions, with specific reagents and conditions tailored to ensure the correct assembly of the oxazepine and nicotinamide units.

Industrial Production Methods:

  • Industrial production would likely involve a scalable method with optimized yields and minimal waste. Techniques such as continuous flow chemistry might be employed to achieve this, reducing reaction times and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: This compound might undergo oxidation reactions affecting the oxazepine ring.

  • Reduction: Potential reduction reactions could target the nitro group present in the nicotinamide moiety.

  • Substitution: Substitution reactions, especially electrophilic substitution, could occur at various positions on the aromatic rings.

Common Reagents and Conditions:

  • Reagents like oxidizing agents (e.g., m-chloroperbenzoic acid) or reducing agents (e.g., sodium borohydride) are commonly used. Conditions might include reflux, inert atmosphere, and the use of catalysts.

Major Products:

  • The major products depend on the specific reactions performed, but could include derivatives with modified functional groups, potentially enhancing the compound's activity or stability.

Scientific Research Applications

Chemistry:

  • As a ligand in coordination chemistry, forming complexes with metal ions.

Biology:

  • Investigated for its potential as an enzyme inhibitor or modulator, influencing metabolic pathways.

Medicine:

  • Explored for potential therapeutic effects in conditions like cancer or neurodegenerative diseases due to its unique structure.

Industry:

Mechanism of Action

The mechanism by which this compound exerts its effects likely involves interaction with specific molecular targets, such as enzymes or receptors. This could influence various biochemical pathways, leading to the desired therapeutic or biological outcomes. For example, it might bind to an enzyme's active site, inhibiting its function and thereby affecting a metabolic pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Benzo Heterocycles

Compound 7 from Tinospora sinensis ()
  • Structure : (E)-3-[(2,3-trans)-2-(4-hydroxy-3-methoxyphenyl)-3-hydroxymethyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl]-N-(4-hydroxy-phenethyl)acrylamide.
  • Key Differences: Replaces the oxazepinone core with a dihydrobenzo[d]dioxin ring. Lacks fluorinated substituents but includes phenolic and methoxy groups.
  • Bioactivity: Exhibits anti-neuroinflammatory activity in LPS-induced BV-2 microglia (MIC values comparable to minocycline) .
Feature Target Compound Compound 7 ()
Core Structure Benzo[f][1,4]oxazepin-3-one Dihydrobenzo[d]dioxin
Fluorine Substituents 7-F, 6-CF3 None
Bioactivity Hypothesized kinase inhibition Anti-neuroinflammatory

Nicotinamide Derivatives

N-Nicotinoyl Quinolones ()
  • Structure: N-nicotinoyl-1-ethyl-6-fluoro-1,4-dihydro-7-piperazin-1-yl-4-oxoquinoline-3-carboxylates.
  • Key Differences: Replaces oxazepinone with a quinolone core (DNA gyrase inhibition motif). Retains fluoro and nicotinamide groups but adds a piperazine ring.
  • Bioactivity : Antibacterial activity against E. coli (MIC: 0.19–0.37 µg/mL) and S. aureus (MIC: 1.9–3.5 µg/mL) .
Feature Target Compound N-Nicotinoyl Quinolones
Core Structure Oxazepinone Quinolone
Fluorine Substituents 7-F, 6-CF3 6-F
Key Functional Groups Trifluoromethyl nicotinamide Piperazine, Nicotinoyl ester
Bioactivity Unknown Antibacterial

Trifluoromethyl-Containing Pesticides ()

Fluazuron
  • Structure: N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide.
  • Key Differences: Urea linker instead of ethyl-oxazepinone. Multiple chloro and trifluoromethyl groups.
  • Application : Insect growth regulator (chitin synthesis inhibitor) .
Feature Target Compound Fluazuron
Core Structure Oxazepinone + Nicotinamide Pyridine-Benzamide-Urea
Fluorine Substituents 7-F, 6-CF3 2,6-F, 5-CF3
Application Hypothesized therapeutics Pesticide

Research Findings and Implications

  • The trifluoromethyl nicotinamide group may enhance binding to NAD+-dependent enzymes (e.g., kinases or dehydrogenases), similar to nicotinoyl quinolones’ interactions with bacterial targets .
  • Limitations :
    • Lack of direct bioactivity data necessitates further in vitro studies.
    • High molecular weight (~480 g/mol) could limit oral bioavailability.

Biological Activity

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide is a complex organic compound with potential pharmacological applications. Its structure combines a fluorinated oxazepine with a trifluoromethyl-substituted nicotinamide moiety, which may enhance its biological activity through various mechanisms.

Structural Overview

The compound features several key structural components:

  • Oxazepine Ring : A bicyclic structure that can interact with biological targets.
  • Trifluoromethyl Group : Known to increase lipophilicity and potentially enhance metabolic stability.
  • Nicotinamide Moiety : Associated with various biological activities, including roles in cellular metabolism.

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and the oxazepine ring can enhance binding affinity due to their electronic properties, allowing for modulation of target activity and subsequent biological effects.

In Vitro Studies

Research indicates that compounds similar to this compound exhibit significant biological activities. For instance, studies on related benzo[b][1,4]oxazepin derivatives have shown promising results in inhibiting receptor interacting protein 1 (RIP1) kinase activity.

CompoundIC50 (nM)Biological Activity
Compound 932 ± 5.8Effective RIP1 inhibitor
Compound 1040 ± 16Moderate RIP1 inhibition
Compound 14630 ± 280Minimal activity

These data suggest that modifications to the structure can significantly impact potency and selectivity against specific biological targets .

Case Studies

  • Cellular Assays : In human monocytic U937 cells, compounds structurally related to this compound demonstrated the ability to block necrotic cell death induced by TNF and caspase inhibitors. This highlights the potential of these compounds in therapeutic applications targeting inflammatory pathways .
  • Oral Bioavailability : An unoptimized hit from related studies exhibited good oral systemic exposure in rats, with an AUC of 2.2 µg.h/mL and a half-life of 2.9 hours at a dose of 2 mg/kg. This suggests that the compound may possess favorable pharmacokinetic properties for further development .

Q & A

Q. What spectroscopic and analytical techniques are recommended for structural confirmation of this compound, and how should data interpretation be prioritized?

  • Methodological Answer : Structural confirmation requires a combination of 1H-NMR (to analyze proton environments, e.g., aromatic protons, NH groups), 13C-NMR (to identify carbonyl carbons and trifluoromethyl signals), and IR spectroscopy (to confirm C=O and NH stretches). Elemental analysis (CHN) validates purity and stoichiometry. For example, in related nicotinamide derivatives, NH stretches appear at ~3300 cm⁻¹ (IR), while carbonyl carbons resonate at ~170 ppm in 13C-NMR . Discrepancies in melting points or spectral data should prompt re-evaluation of synthetic steps or purification methods.

Q. What synthetic routes are typically used to prepare nicotinamide derivatives containing benzoxazepine and trifluoromethyl groups?

  • Methodological Answer : Key steps include:
  • Amide coupling : Reacting a benzoxazepine-ethylamine intermediate with 6-(trifluoromethyl)nicotinoyl chloride under Schotten-Baumann conditions.
  • Cyclization : Acid- or base-mediated ring closure to form the benzoxazepine core.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization (e.g., using ethanol/water).
    Reagents like potassium carbonate (base) and pivaloyl chloride (activating agent) are critical for efficient coupling, as seen in analogous syntheses .

Advanced Research Questions

Q. How can computational chemistry and AI-driven tools enhance the optimization of this compound’s synthesis and reactivity?

  • Methodological Answer :
  • Reaction path searching : Quantum chemical calculations (DFT) predict transition states and intermediates, guiding solvent selection or catalyst design .
  • Machine learning (ML) : Training models on existing reaction datasets (e.g., PubChem) to predict optimal conditions (temperature, stoichiometry) for yield improvement.
  • COMSOL Multiphysics : Simulating mass transfer or heat flow in reactors to scale up synthesis .
    Experimental validation should follow computational predictions, with iterative feedback to refine models.

Q. How should researchers address contradictions between observed biological activity and computational predictions (e.g., docking studies)?

  • Methodological Answer :
  • Validate assays : Ensure biological assays (e.g., enzyme inhibition) are performed under standardized conditions (pH, temperature, controls).
  • Orthogonal techniques : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm binding affinities.
  • Re-evaluate computational models : Adjust force fields or solvation parameters in docking simulations to better reflect experimental environments.
    For example, trifluoromethyl groups may enhance metabolic stability but reduce solubility, leading to discrepancies in cellular vs. enzymatic assays .

Q. What strategies can elucidate the role of the trifluoromethyl group in modulating this compound’s bioactivity and stability?

  • Methodological Answer :
  • Comparative SAR studies : Synthesize analogs lacking the trifluoromethyl group and compare pharmacokinetic properties (e.g., logP, half-life).
  • Metabolic profiling : Use LC-MS to identify degradation products in liver microsomes, highlighting the group’s impact on stability.
  • X-ray crystallography : Resolve ligand-target complexes to assess how the trifluoromethyl group influences binding pocket interactions.
    Prior studies on similar nicotinamides show trifluoromethyl groups improve target affinity by 10–100× compared to non-fluorinated analogs .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-response data in preclinical studies of this compound?

  • Methodological Answer :
  • Nonlinear regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate EC50/IC50 values.
  • Bootstrap resampling : Estimate confidence intervals for potency metrics.
  • ANOVA with post-hoc tests : Compare efficacy across multiple dose groups.
    Outliers should be scrutinized for technical errors (e.g., pipetting inaccuracies) or biological variability.

Q. How can researchers design experiments to differentiate between on-target and off-target effects in cellular models?

  • Methodological Answer :
  • CRISPR knockout : Generate cell lines lacking the putative target protein and assess compound activity.
  • Proteome-wide profiling : Use affinity pulldown coupled with mass spectrometry to identify off-target binding partners.
  • Positive controls : Compare results with known target-specific inhibitors.
    Discrepancies between genetic knockout and pharmacological inhibition suggest off-target effects.

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